クロリドオキシム

概要

説明

Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .

作用機序

Target of Action

Obidoxime chloride primarily targets the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE .

Mode of Action

Obidoxime chloride, as a member of the oxime family, is known for its ability to reverse the binding of organophosphorus compounds to AChE . Organophosphates inhibit AChE by binding to a specific place on the enzyme and prevent it from functioning normally . Oximes like obidoxime have a greater affinity for the organic phosphate residue than the enzyme itself . They remove the phosphate group, restore the OH to serine, and turn nitrogen from histidine back into its R3N form (tertiary nitrogen) . This results in full enzyme recovery .

Biochemical Pathways

The primary biochemical pathway affected by obidoxime chloride is the cholinergic pathway. By reactivating AChE, obidoxime chloride allows for the normal breakdown of acetylcholine in the synapse, thereby restoring normal nerve cell stimulation .

Pharmacokinetics

It’s known that the compound is excreted via the renal route .

Result of Action

The result of obidoxime chloride’s action is the restoration of normal nerve cell stimulation. By reversing the binding of organophosphorus compounds to AChE, obidoxime chloride allows for the normal breakdown of acetylcholine in the synapse . This prevents multiple stimulations, which can lead to muscle contractions and paralysis .

Action Environment

The action of obidoxime chloride can be influenced by environmental factors. For instance, it has been noted that the compound is stored by the Israel Defense Forces in depots without a controlled environment, thus exposed to high and fluctuating temperatures . .

科学的研究の応用

Obidoxime chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analyses.

Medicine: Its primary application is in the treatment of organophosphate poisoning.

生化学分析

Biochemical Properties

Obidoxime chloride interacts with the enzyme acetylcholinesterase (AChE). AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell . Organophosphates, such as nerve gases, are well-known inhibitors of AChE . They bind to a specific place on the enzyme and prevent it from functioning normally . Obidoxime chloride is used to restore enzyme functionality. It has a greater affinity for the organic phosphate residue than the enzyme and removes the phosphate group, restoring the OH to serine and turning nitrogen from histidine back into its R 3 N form (tertiary nitrogen) .

Cellular Effects

Obidoxime chloride influences cell function by reversing the inhibition of AChE caused by organophosphates . This results in the removal of acetylcholine from the synapse, preventing multiple stimulations, which can lead to muscle contractions and paralysis .

Molecular Mechanism

The molecular mechanism of obidoxime chloride involves its interaction with AChE. It binds to the organic phosphate residue that inhibits AChE with a greater affinity than the enzyme itself . It then removes the phosphate group, restores the OH to serine, and turns nitrogen from histidine back into its R 3 N form . This results in full enzyme recovery .

Temporal Effects in Laboratory Settings

It is known that obidoxime chloride is more potent than pralidoxime .

Dosage Effects in Animal Models

It is known that obidoxime chloride is more potent than pralidoxime .

Metabolic Pathways

It is known that obidoxime chloride is excreted via urine .

Transport and Distribution

It is known that obidoxime chloride is poorly absorbed after oral administration and is therefore given parenterally .

Subcellular Localization

It is known that obidoxime chloride is poorly absorbed after oral administration and is therefore given parenterally .

準備方法

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes, including obidoxime chloride, involves the reaction of hydroxylamine with aldehydes or ketones . For obidoxime chloride, the specific synthetic route involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride, followed by the formation of the oxime derivative . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of obidoxime chloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to the presence of the oxime functional group. It can also participate in redox reactions under specific conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.

Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield alkylated oxime derivatives .

類似化合物との比較

Pralidoxime: Another oxime used for organophosphate poisoning.

HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.

TMB-4 and MMB-4: Other oximes with varying degrees of effectiveness against different organophosphates.

Uniqueness of Obidoxime Chloride: Obidoxime chloride is unique due to its higher potency compared to pralidoxime and its effectiveness against a broader range of organophosphates . It is particularly effective against nerve agents like tabun and soman, making it a valuable antidote in both medical and military contexts .

特性

CAS番号 |

114-90-9 |

|---|---|

分子式 |

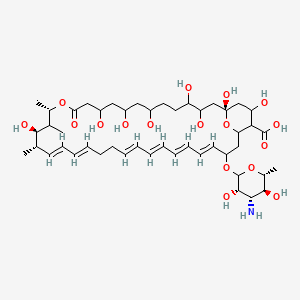

C14H16Cl2N4O3 |

分子量 |

359.2 g/mol |

IUPAC名 |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |

InChIキー |

ZIFJVJZWVSPZLE-UHFFFAOYSA-N |

SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

異性体SMILES |

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |

正規SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |

外観 |

Solid powder |

Color/Form |

Light yellow powder Yellow to tan powde |

melting_point |

Gradually decomp above 160 °C without melting by 250 °C |

Key on ui other cas no. |

1400-61-9 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

溶解性 |

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |

蒸気圧 |

8.7X10-7 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。